4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Description
This compound features a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core substituted with a 4-fluorobenzamide group via a methylene linker. It is structurally related to intermediates used in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The fluorine atom enhances metabolic stability and binding affinity, while the triazolopyridine core contributes to electron-deficient properties critical for enzyme inhibition .
Properties
IUPAC Name |
4-fluoro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-11-6-4-10(5-7-11)14(20)16-9-13-18-17-12-3-1-2-8-19(12)13/h4-7H,1-3,8-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBFTIMHCNKHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide (CAS Number: 1358712-01-2) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of recent findings, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15FN4O, with a molecular weight of 274.29 g/mol. The compound features a tetrahydrotriazolo-pyridine moiety linked to a benzamide structure, which is significant for its biological interactions.
Research indicates that compounds containing the triazolo-pyridine framework exhibit various biological activities due to their ability to modulate key receptors and enzymes. Specifically, this compound has been shown to interact with the P2X7 receptor, which plays a critical role in inflammatory responses and pain signaling pathways. This interaction suggests potential applications in treating inflammatory disorders and pain management .
Therapeutic Implications
The biological activities of this compound extend to several therapeutic areas:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential use as antibacterial agents .
- Anticancer Properties : The fused triazole derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that these compounds may target specific pathways involved in cancer progression .
- Neurological Effects : Given the role of glutamate in neurological disorders, derivatives of triazolo-pyridines are being investigated for their effects on glutamate signaling. This could lead to advancements in treating conditions like epilepsy and depression .
Case Studies
Recent studies have highlighted the efficacy of triazolo-pyridine derivatives in various biological assays:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazolo-pyridine derivatives against Pseudomonas aeruginosa and E. coli, revealing that certain derivatives exhibited significant inhibitory effects .
- Anti-inflammatory Activity : Research conducted on related compounds showed that they could effectively reduce inflammation markers in vitro and in vivo models. This positions them as candidates for treating inflammatory diseases .
- Cytotoxicity Assays : In vitro cytotoxicity tests demonstrated that some derivatives selectively induce cell death in cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Scientific Research Applications
Pharmacological Properties
1. Antidepressant Activity:
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antidepressant effects. In particular, 4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has been studied for its ability to modulate neurotransmitter systems involved in mood regulation. Studies have shown that compounds with similar structures can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .
2. Anticancer Potential:
The compound has also been investigated for its anticancer properties. Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that similar triazolo compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Synthetic Methodologies
1. Synthesis Techniques:
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Various methodologies such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction time. These techniques are crucial for producing this compound efficiently for further biological testing.
2. Structure-Activity Relationship (SAR):
Understanding the structure-activity relationship is pivotal for optimizing the pharmacological properties of this compound. Modifications at different positions of the benzamide and triazole rings can lead to variations in biological activity. Systematic SAR studies help identify the most effective derivatives for specific therapeutic applications.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide moiety is typically synthesized via coupling reactions between carboxylic acid derivatives and amines:
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Reagents : 4-fluorobenzoic acid derivatives (e.g., acyl chlorides or activated esters) react with the primary amine group on the triazolo-pyridine scaffold under basic conditions (e.g., DIPEA in DMF).
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Conditions : Reactions often proceed at room temperature or mild heating (40–60°C), with purification via column chromatography (silica gel, ethyl acetate/hexane).
Triazole Ring Formation
The triazolo[4,3-a]pyridine core is synthesized via cyclization reactions:
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Azide-Alkyne Cycloaddition : Copper-catalyzed Huisgen reactions between terminal alkynes and azides form the triazole ring .
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Cyclocondensation : Hydrazine derivatives react with carbonyl-containing intermediates under reflux with triethyl orthoformate or similar agents .
Fluorine-Directed Reactions
The electron-withdrawing fluorine atom at the para position of the benzamide enhances electrophilic substitution at meta positions:
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Nitration : Occurs at the meta position of the benzamide ring under mixed acid (HNO₃/H₂SO₄) conditions .
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Suzuki Coupling : The fluorine substituent can be replaced via palladium-catalyzed cross-coupling with boronic acids under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
Amide Hydrolysis
The benzamide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at 100°C yields 4-fluorobenzoic acid and the triazolo-pyridine amine.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces the same products.
Triazole Ring Functionalization
The triazole ring participates in alkylation and oxidation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the triazole ring to form N-oxide derivatives .
Pyridine Ring Hydrogenation
The tetrahydro-pyridine ring can undergo further hydrogenation:
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Catalytic Hydrogenation : H₂ gas (1 atm) with Pd/C in methanol reduces the pyridine ring to a piperidine derivative .
Photodegradation
Exposure to UV light (λ = 254 nm) induces cleavage of the amide bond, forming:
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Primary Degradants : 4-fluorobenzoic acid and triazolo-pyridine fragments .
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Conditions : Degradation accelerates in polar solvents (e.g., acetonitrile) due to radical formation .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with mass loss attributed to:
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Amide Bond Breakdown : Major weight loss at 220–250°C.
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Triazole Ring Decomposition : Secondary degradation at 300–320°C.
Mechanistic Insights
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Amide Bond Reactivity : The electron-deficient benzamide facilitates nucleophilic attack at the carbonyl carbon, while the fluorine atom stabilizes transition states via resonance .
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Triazole Ring Aromaticity : The conjugated π-system directs electrophilic substitutions to specific positions, as demonstrated in nitration studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a) 3-Trifluoromethyl-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyrazine Hydrochloride
- Structure : Triazolopyrazine core with a trifluoromethyl group.
- Role : Key intermediate in sitagliptin synthesis .
- Synthesis : Optimized methods yield >55% purity with <0.1% impurities .
- Key Difference : The pyrazine ring (vs. pyridine in the target compound) alters electronic properties and solubility.
b) 4-Fluoro-N-(8-Methyl-2-Phenylimidazo[1,2-a]Pyridin-3-Yl)Benzamide
c) N-(2,6-Difluorophenyl)-4-(3-Oxo-Tetrahydrotriazolopyridin-2-Yl)Benzamide (EP 3 532 474 B1)
Substituent and Functional Group Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-fluorobenzamide group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in sitagliptin analogs .
- Target Binding : The triazolopyridine core’s electron-deficient nature mimics proline in DPP-4 substrates, a feature shared with sitagliptin .
Q & A
Q. What are the key synthetic routes for synthesizing 4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide?
The synthesis typically involves:
- Core formation : Cyclization of precursors (e.g., tetrahydrotriazolopyridine derivatives) under controlled conditions.
- Amide coupling : Reaction of the triazolopyridine intermediate with 4-fluorobenzoyl chloride or activated esters. Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., DCC or HATU) to optimize yield and purity. Monitoring via TLC and intermediate characterization by H/C NMR ensures structural fidelity .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : Confirms regiochemistry of the triazole ring and substitution patterns.
- HPLC/MS : Validates purity (>95%) and molecular weight.
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in crystalline derivatives.
- Elemental analysis : Verifies stoichiometric composition. These methods are critical for ensuring reproducibility in multi-step syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or impurities during scale-up?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, temperature gradients) to identify optimal conditions.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking.
- Purification strategies : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove by-products like unreacted fluorobenzamide or dehalogenated impurities .
Q. How can genotoxic impurities (e.g., nitroso derivatives) be analyzed and controlled in the final product?
- UPLC-MS/MS : Quantify trace nitroso impurities (e.g., 7-nitroso analogs) at thresholds ≤37 ng/day, as per EMA guidelines.
- Sample preparation : Use SPE (Solid-Phase Extraction) with hydrophilic-lipophilic balance (HLB) cartridges to isolate impurities.
- Mitigation : Introduce scavengers (e.g., ascorbic acid) during synthesis to quench nitrosating agents .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound’s biological targets?
- Functional group modulation : Synthesize analogs with varied substituents (e.g., replacing fluorine with chloro or methoxy groups) to assess binding affinity.
- Enzymatic assays : Test inhibition of target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR (Surface Plasmon Resonance).
- Computational docking : Map interactions between the triazole ring and active-site residues (e.g., using AutoDock Vina or Schrödinger Suite) .
Q. How can solubility and stability challenges be addressed in preclinical formulations?
- Salt formation : Explore phosphate or hydrochloride salts to enhance aqueous solubility.
- Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles for in vivo studies.
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (HO) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across similar triazolopyridine derivatives?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic stability screening : Use liver microsomes to account for species-specific CYP450 metabolism differences.
- Orthogonal validation : Cross-verify results using SPR and cellular thermal shift assays (CETSA) .
Methodological Tables
| Parameter | Optimized Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent for amide coupling | DMF (anhydrous) | Maximizes reactivity of carbodiimide catalysts | |
| Reaction temperature | 80°C | Balances reaction rate vs. decomposition | |
| Purification method | Gradient silica chromatography (EtOAc/Hexane) | Removes polar by-products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
